REACTION_CXSMILES
|
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Cl-].[Li+].C([Mg]Cl)(C)C.[CH3:20][CH:21]([CH3:25])[CH2:22][CH:23]=[O:24]>O1CCCC1>[OH:24][CH:23]([C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1)[CH2:22][CH:21]([CH3:25])[CH3:20] |f:1.2.3|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+].C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintaining the internal temperature below −30° C
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Type
|
TEMPERATURE
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Details
|
maintaining the internal temperature below −35° C
|
Type
|
ADDITION
|
Details
|
the addition
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Type
|
STIRRING
|
Details
|
to stir for 15 minutes at −35° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 N aqueous hydrochloric acid (400 mL)
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with brine (200 mL) and water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C)C)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |